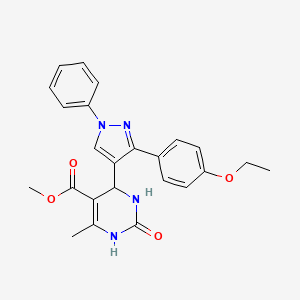
4-(3-(4-乙氧基苯基)-1-苯基-1H-吡唑-4-基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌潜力
该化合物中的1,2,4-三唑部分与抗癌活性有关。研究人员已研究其对癌细胞系的影响,揭示了有希望的结果。 通过靶向特定途径或蛋白质,该化合物有可能抑制肿瘤生长和转移 .
酶抑制
该化合物的结构表明其具有作为酶抑制剂的潜力。酶在各种生物过程中起着关键作用,调节其活性可能具有治疗意义。 研究其与特定酶的相互作用可能导致新型候选药物 .
抗氧化特性
含有1,2,4-三唑核心的化合物通常表现出抗氧化活性。抗氧化剂保护细胞免受氧化应激并有助于整体健康。 进一步的研究可以探索其抗氧化潜力和机制 .
抗菌应用
该化合物独特的结构可能赋予其抗菌特性。研究人员可以研究其对细菌、真菌和其他病原体的功效。 了解其作用机制可以指导新型抗菌剂的开发 .
抗炎作用
炎症与各种疾病有关。该化合物的1,2,4-三唑骨架可能调节炎症通路。 临床前研究可以评估其抗炎潜力和安全性 .
抗结核活性
鉴于迫切需要新型抗结核药物,探索该化合物对结核分枝杆菌的影响可能具有价值。 其独特的结构可能比现有疗法更具优势 .
生物活性
Methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as THPM) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in various therapeutic areas.
Synthesis of THPM
The synthesis of THPM typically involves the reaction of specific precursors under controlled conditions. For instance, a common synthetic route includes the condensation of 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with appropriate tetrahydropyrimidine derivatives. The reaction is generally carried out in ethanol with a catalyst like piperidine, followed by recrystallization to obtain pure THPM crystals.
Biological Activities
THPM exhibits a range of biological activities that are summarized below:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of THPM. For example:
- In vitro Studies : THPM was tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentration (MIC) values were determined using broth tube dilution methods. Results indicated that THPM demonstrated significant antibacterial activity against both types of bacteria with MIC values ranging from 5 to 25 µg/mL depending on the strain tested .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Anticancer Activity
THPM has shown promising results in anticancer assays:
- Cell Line Studies : In vitro cytotoxicity tests were conducted on various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values for THPM were found to be significantly low, indicating potent cytotoxic effects. For instance, the IC50 against HepG2 was reported at 12 µg/mL .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 12 |
| MCF7 | 15 |
The mechanism by which THPM exerts its biological effects is multifactorial. Research indicates that it may involve the inhibition of key enzymes and pathways involved in microbial growth and cancer cell proliferation. Specifically, THPM has been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism . Additionally, molecular docking studies have suggested strong binding affinities to targets involved in cancer progression .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated THPM's effectiveness against multi-drug resistant strains of bacteria. The compound was administered in varying concentrations, and results indicated a significant reduction in bacterial load compared to controls, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Cancer Cell Proliferation
In another study focusing on cancer treatment, THPM was tested in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy treatments .
属性
IUPAC Name |
methyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-32-18-12-10-16(11-13-18)21-19(14-28(27-21)17-8-6-5-7-9-17)22-20(23(29)31-3)15(2)25-24(30)26-22/h5-14,22H,4H2,1-3H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDQAJFPWHPTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














